N-(4-bromo-2-ethylphenyl)ethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8-7-9(11)5-6-10(8)12-15(13,14)4-2/h5-7,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXQIDBRPKKHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for N 4 Bromo 2 Ethylphenyl Ethanesulfonamide
Retrosynthetic Disconnection Analysis of the Compound
A retrosynthetic analysis of N-(4-bromo-2-ethylphenyl)ethanesulfonamide logically begins with the disconnection of the most labile and synthetically accessible bond. The nitrogen-sulfur (N-S) bond of the sulfonamide functional group is the most apparent choice for disconnection. This bond is typically formed in the final stages of the synthesis.
This primary disconnection yields two key synthons: the nucleophilic aromatic amine, 4-bromo-2-ethylaniline (B1273662), and an electrophilic ethanesulfonyl moiety, typically in the form of ethanesulfonyl chloride. This approach is the most direct and widely employed strategy for the synthesis of N-arylsulfonamides due to the commercial availability or straightforward preparation of the required precursors.
Further disconnection of the 4-bromo-2-ethylaniline precursor involves breaking the carbon-bromine and carbon-nitrogen bonds. A practical synthetic route would involve the regioselective bromination of a simpler, readily available starting material like 2-ethylaniline. The amino group's strong activating and ortho-, para-directing nature necessitates a protection-deprotection strategy to ensure selective bromination at the desired para-position.
Synthesis of Key Precursor Intermediates
The success of the total synthesis hinges on the efficient preparation of the two primary building blocks identified in the retrosynthetic analysis.
Preparation of 4-bromo-2-ethylaniline and its Derivatives
The synthesis of 4-bromo-2-ethylaniline is a multi-step process that requires careful control of regioselectivity. The starting material for this synthesis is typically 2-ethylaniline.
Protection of the Amino Group: The amino group of 2-ethylaniline is highly activating, and direct bromination would lead to a mixture of polybrominated products. To achieve selective monobromination at the para position, the amino group must first be "protected" to moderate its reactivity. A common method is acetylation, where 2-ethylaniline is treated with acetic anhydride or acetyl chloride to form N-(2-ethylphenyl)acetamide. This transformation reduces the activating effect of the amino group and provides steric hindrance at the ortho positions.
Regioselective Bromination: The N-acetyl protected intermediate, N-(2-ethylphenyl)acetamide, can then be subjected to electrophilic aromatic substitution. The acetyl group directs the incoming electrophile (bromine) primarily to the para position, which is sterically more accessible than the remaining ortho position. Bromination is typically carried out using bromine in a solvent like acetic acid.
Deprotection: Following the successful bromination to yield N-(4-bromo-2-ethylphenyl)acetamide, the protecting acetyl group is removed. This is usually achieved by acid- or base-catalyzed hydrolysis, which regenerates the free amino group to afford the final product, 4-bromo-2-ethylaniline.
This sequence ensures a high yield of the desired isomer, which is crucial for the subsequent sulfonamide formation step.
Synthesis of Ethanesulfonyl Chloride and Related Sulfonyl Halides
Ethanesulfonyl chloride is the second key precursor. It is a reactive chemical that serves as the electrophilic partner in the sulfonamide bond formation. Several methods exist for its preparation:
Oxidative Chlorination of Thioethers or Thiols: A common laboratory and industrial method involves the oxidative chlorination of ethyl-containing sulfur compounds like diethyl disulfide or ethanethiol. The reaction is typically performed by treating the sulfur compound with chlorine gas in the presence of water or an aqueous acid, which generates the sulfonyl chloride. sciencemadness.org
From Ethanesulfonic Acid: Ethanesulfonyl chloride can also be prepared from ethanesulfonic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). sciencemadness.org
From Bunte Salts: Another route involves the chlorination of sodium ethyl thiosulfate (a Bunte salt) in an aqueous solution. sciencemadness.org
Ethanesulfonyl chloride is a colorless to light-yellow liquid that must be handled with care due to its reactivity, particularly with moisture. solubilityofthings.com
Direct Sulfonamide Formation Reactions
With both key precursors in hand, the final step is the formation of the N-S bond to yield the target molecule.
Amine-Sulfonyl Chloride Coupling under Various Conditions
The most conventional and widely used method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. ijarsct.co.incbijournal.com This reaction, often referred to as the Hinsberg reaction, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org
The reaction between 4-bromo-2-ethylaniline and ethanesulfonyl chloride is typically carried out in the presence of a base. The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Commonly used bases and solvents are summarized in the table below.
| Base | Solvent | Typical Temperature | Notes |
| Pyridine (B92270) | Pyridine (as solvent), Dichloromethane (DCM), Chloroform | 0 °C to Room Temperature | Pyridine can act as both a base and a catalyst. cbijournal.com |
| Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether | 0 °C to Room Temperature | A common, non-nucleophilic base. cbijournal.com |
| Aqueous NaOH/KOH | Water, Diethyl ether (Schotten-Baumann conditions) | Room Temperature | Useful for simple amines; biphasic conditions. |
This table presents generalized conditions for sulfonamide synthesis. Optimal conditions for the specific synthesis of this compound may require empirical optimization.
The choice of base and solvent can influence the reaction rate and yield. For instance, using pyridine as both the solvent and base is a very common and effective method. cbijournal.com The reaction is generally robust and high-yielding.
Alternative Sulfonylation Protocols (e.g., from Sulfonic Acids, Sulfinates)
While the amine-sulfonyl chloride coupling is the workhorse of sulfonamide synthesis, several alternative methods have been developed to avoid the often harsh conditions required to prepare sulfonyl chlorides or to accommodate sensitive functional groups.
From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids. One method involves the in-situ conversion of the sulfonic acid to a sulfonyl chloride using reagents like 2,4,6-trichloro- mdpi.comnih.govchemistryviews.org-triazine (cyanuric chloride), followed by the addition of the amine. cbijournal.com Microwave-assisted synthesis from sulfonic acids or their sodium salts has also proven to be a high-yielding approach. cbijournal.com
From Sulfinates: Sodium sulfinates are stable, readily available reagents that can be used to form sulfonamides. Modern methods, including photoredox-catalyzed reactions, allow for the mild sulfonylation of anilines with sulfinate salts. chemistryviews.orgrsc.orgscispace.com Transition-metal-catalyzed (e.g., iron or copper) cross-coupling reactions between anilines (or nitroarenes as aniline (B41778) precursors) and sodium sulfinates have also been developed, offering an environmentally friendly alternative. mdpi.comnih.govtandfonline.comorganic-chemistry.org
From Nitroarenes: Recent advancements allow for the direct synthesis of N-arylsulfonamides from nitroarenes, which avoids handling potentially genotoxic aniline precursors. These methods typically involve a reductive coupling with sulfonyl chlorides or sodium sulfinates, often promoted by a metal catalyst like iron. tandfonline.comnih.gov
These alternative protocols provide a versatile toolkit for chemists, enabling the synthesis of complex sulfonamides under a variety of reaction conditions.
Optimization of Reaction Parameters and Yield Enhancement
The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters. The primary goal is to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts. Key parameters that are typically investigated include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.
Choice of Base: The reaction between 4-bromo-2-ethylaniline and ethanesulfonyl chloride generates hydrochloric acid as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent unwanted side reactions. A variety of organic and inorganic bases can be employed, each with its own advantages. Organic bases like pyridine or triethylamine (TEA) are commonly used, acting as both a catalyst and an acid scavenger. Inorganic bases such as potassium carbonate or lithium hydroxide monohydrate have also been shown to be effective, often in biphasic or aqueous-organic solvent systems. tandfonline.comcbijournal.com The selection of the base can significantly impact the reaction rate and the final yield.
Solvent System: The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. Dichloromethane (DCM) and diethyl ether are common aprotic solvents for this type of reaction. cbijournal.com More recently, greener solvent systems, such as ethanol-water mixtures, have been developed to improve the environmental profile of the synthesis. tandfonline.com The polarity and boiling point of the solvent are important considerations, as they affect reactant solubility and the accessible temperature range for the reaction.
Reaction Temperature: Temperature control is critical for the synthesis of sulfonamides. The reaction is often initiated at a low temperature (e.g., 0-5°C) to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride. tandfonline.comcbijournal.com Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure complete conversion. cbijournal.com Optimization studies are necessary to find the ideal temperature profile that balances reaction speed with the suppression of side-product formation.
Stoichiometry: The molar ratio of the reactants is another key parameter to optimize. Typically, a slight excess of the sulfonyl chloride or the amine may be used to ensure the complete consumption of the limiting reagent. However, using a large excess of either reactant can complicate the purification process.
To illustrate the optimization process, a hypothetical design of experiments (DoE) could be conducted, varying these parameters to identify the optimal conditions. The results of such a study could be summarized as follows:
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine (1.2) | DCM | 0 to RT | 6 | 85 |
| 2 | Triethylamine (1.5) | DCM | 0 to RT | 6 | 88 |
| 3 | K₂CO₃ (2.0) | Acetone/H₂O | RT | 12 | 75 |
| 4 | LiOH·H₂O (0.5) | Ethanol/H₂O (1:5) | 0-5 | 1 | 92 |
| 5 | Triethylamine (1.5) | Diethyl Ether | 0 | 4 | 89 |
This table presents illustrative data for educational purposes and does not reflect actual experimental results.
From this hypothetical data, it can be concluded that using lithium hydroxide monohydrate in an ethanol/water system provides the highest yield in the shortest time, representing a significant enhancement of the process. tandfonline.com
Considerations for Scalable Synthesis and Process Chemistry
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces a new set of challenges that fall under the realm of process chemistry. The primary concerns are safety, cost-effectiveness, environmental impact, and the robustness of the process.
Process Safety: The handling of large quantities of reactive chemicals like ethanesulfonyl chloride requires stringent safety protocols. Ethanesulfonyl chloride is moisture-sensitive and corrosive. chemicalbook.comsigmaaldrich.comjnfuturechemical.com The exothermic nature of the reaction must be carefully managed to prevent thermal runaways. This often involves controlled, slow addition of the sulfonyl chloride to the amine solution, efficient stirring, and a robust cooling system.
Waste Management and Environmental Impact: Large-scale chemical production generates significant waste streams. The choice of solvents and reagents should consider their environmental impact and the ease of their disposal or recycling. The development of "green" synthetic routes, such as those using water-based solvent systems, is a key consideration in modern process chemistry. tandfonline.com
Equipment and Engineering: The equipment used for large-scale synthesis differs significantly from laboratory glassware. Reactors must be designed to handle the specific reaction conditions, including temperature and pressure control, and to allow for safe and efficient addition of reagents and removal of products. The material of the reactor must also be compatible with the corrosive nature of the reactants and byproducts.
A comparison of key parameters for lab-scale versus scalable synthesis is outlined below:
| Parameter | Laboratory Scale | Scalable Synthesis |
|---|---|---|
| Primary Goal | Proof of concept, yield optimization | Cost, safety, throughput, robustness |
| Reagent Choice | Often based on convenience and highest yield | Cost, availability, safety, and environmental impact are critical |
| Temperature Control | Easily managed with ice baths, heating mantles | Requires sophisticated reactor cooling/heating systems to manage exotherms |
| Work-up | Liquid-liquid extraction, chromatography | Precipitation, crystallization, filtration to minimize solvent use |
| Waste | Relatively small volumes | Significant volumes requiring treatment and disposal protocols |
Isolation and Preliminary Purification Techniques
Once the reaction is complete, the crude this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, the base, and any side products.
Quenching and Initial Isolation: The first step in the work-up is typically to quench the reaction, which may involve adding water or an aqueous acidic or basic solution. This step can also serve to precipitate the crude product if it is insoluble in the resulting mixture. If the product remains in the organic phase, a liquid-liquid extraction is performed. The organic layer is then washed, typically with brine, and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
Crystallization: Recrystallization is one of the most powerful and commonly used techniques for purifying solid organic compounds. wisc.edu The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.
Precipitation: In some cases, the product can be purified by precipitation. This involves dissolving the crude material in a solvent in which it is soluble and then adding an "anti-solvent" in which the product is insoluble, causing it to precipitate out of the solution.
Chromatography: For higher purity or when crystallization is not effective, column chromatography is often employed. tandfonline.comnih.gov The crude mixture is loaded onto a stationary phase (commonly silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the collection of the pure product in fractions.
The choice of purification method depends on the physical properties of this compound (e.g., its crystallinity and solubility) and the desired level of purity. For many applications, a single recrystallization is sufficient to obtain a product of high purity.
Chemical Reactivity and Mechanistic Investigations of N 4 Bromo 2 Ethylphenyl Ethanesulfonamide
Reactivity at the Sulfonamide Nitrogen Center
The sulfonamide group (–SO₂NH–) is a robust functional group, generally stable to many reaction conditions. However, the acidic nature of the proton on the nitrogen atom allows for reactivity analogous to that of amides and amines, including deprotonation followed by substitution.
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base to form a sulfonamidate anion. This anion is a potent nucleophile and can readily participate in N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the substitution of the sulfonamide proton with an alkyl group. Typically, this is achieved by treating the sulfonamide with a base (e.g., K₂CO₃, NaH) followed by an alkylating agent, such as an alkyl halide. organic-chemistry.org For instance, reaction with an alkyl bromide (R-Br) would yield the corresponding N-alkylated sulfonamide. Lewis acids like FeCl₃ and ZnCl₂ have also been shown to catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua More recently, greener methods using alcohols as alkylating agents have been developed, often catalyzed by transition metals like manganese, which proceed through a "borrowing hydrogen" mechanism. acs.org This approach is highly atom-economical as it generates water as the only byproduct. acs.org
N-Acylation: Similarly, the sulfonamidate anion can react with acylating agents like acyl chlorides or anhydrides to form N-acylsulfonamides. orientjchem.org These reactions are often facilitated by catalysts such as bismuth(III) salts (e.g., BiCl₃, Bi(OTf)₃) or copper triflate (Cu(OTf)₂), which can promote the reaction under mild, and sometimes solvent-free, conditions. tandfonline.comresearchgate.net One-pot procedures starting from a primary amine, an arylsulfonyl chloride, and an acyl chloride under solvent-free conditions have also been reported to produce N-acylsulfonamides in high yields. scispace.com N-acylsulfonamides are of significant interest as they are considered isosteres of carboxylic acids and are prevalent in many biologically active compounds. orientjchem.org
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Aryl Sulfonamides
| Transformation | Reagents/Catalyst | Solvent | Temperature | Yield | Ref |
| N-Alkylation | Alkyl Halide, K₂CO₃ | DMF | Room Temp. - 80°C | Good-Excellent | organic-chemistry.org |
| N-Alkylation | Alcohol, Mn(I) PNP pincer catalyst, K₂CO₃ | Xylenes | 150°C | Excellent | acs.org |
| N-Acylation | Acyl Chloride, NaHCO₃ | Solvent-free | Room Temp. | High | scispace.com |
| N-Acylation | Acyl Anhydride, Cu(OTf)₂ (cat.) | Acetonitrile (B52724) | 80°C | Good-Excellent | tandfonline.com |
The sulfonamide bond is known for its high chemical stability, which is a key reason for its prevalence in pharmaceuticals. nih.gov Compared to amides and esters, the sulfonamide linkage is significantly more resistant to hydrolysis under both acidic and basic conditions. This stability is attributed to the electron-withdrawing nature of the sulfonyl group, which reduces the electrophilicity of the sulfur atom and decreases the basicity of the nitrogen atom.
Under typical environmental pH and temperature conditions, arylsulfonamides are generally considered hydrolytically stable with long half-lives. researchgate.net However, cleavage can occur under more forcing conditions.
Acidic Hydrolysis: In strong acidic media, hydrolysis can proceed, often requiring harsh conditions such as concentrated acids and elevated temperatures. researchgate.net The mechanism typically involves protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom.
Basic Hydrolysis: The sulfonamide bond is generally very stable to basic conditions. rsc.org However, in some cases, particularly with electron-deficient aryl groups, metabolic cleavage of the S-Ar bond by nucleophiles like glutathione (B108866) has been observed, rather than hydrolysis at the S-N bond. domainex.co.uk For other sulfonamide derivatives, base-catalyzed hydrolysis can occur via mechanisms involving the formation of a tetrahedral intermediate or elimination pathways (E1cb). rsc.orgrsc.org
Transformations Involving the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring is the most reactive site for transformations designed to build molecular complexity. While it is generally unreactive toward classical nucleophilic aromatic substitution, it is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (in this case, bromide). uomustansiriyah.edu.iq These groups are necessary to stabilize the negative charge that develops in the aromatic ring during the formation of the intermediate Meisenheimer complex. uomustansiriyah.edu.iq
In N-(4-bromo-2-ethylphenyl)ethanesulfonamide, the substituents are an ethyl group (electron-donating) and an ethanesulfonamide (B75362) group. While the sulfonamide group is electron-withdrawing, it is positioned meta to the bromine atom and thus provides minimal stabilization for the SNAr intermediate. Consequently, the aromatic ring is considered "unactivated," and the C-Br bond is highly resistant to cleavage by nucleophiles under standard SNAr conditions. rsc.orgresearchgate.net Catalytic SNAr of unactivated aryl chlorides has been demonstrated using transition metal complexes (e.g., Ru, Rh) that activate the ring via π-complexation, but these methods are not as common as the cross-coupling reactions described below. researchgate.networktribe.comacsgcipr.org
The aryl bromide in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond, typically yielding biaryl structures. youtube.comyoutube.com The reaction is catalyzed by a palladium(0) species and requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to facilitate the transmetalation step. rsc.org The process is known for its mild conditions and high tolerance for various functional groups, including sulfonamides. youtube.com
Heck-Mizoroki Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base (e.g., Et₃N, K₂CO₃). numberanalytics.comwikipedia.org This reaction is a powerful method for the synthesis of substituted alkenes, such as styrenes and cinnamates. organic-chemistry.org While aryl bromides are suitable substrates, they can sometimes be prone to dehalogenation as a side reaction. beilstein-journals.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an arylalkyne. The catalytic system traditionally uses a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N, piperidine). Copper-free protocols have also been extensively developed to avoid the formation of alkyne homocoupling byproducts.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It has largely replaced harsher methods like the Ullmann condensation for the synthesis of aryl amines. wikipedia.org The reaction requires a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu). wikipedia.orgresearchgate.net
Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Product Type | Ref |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, CsF | Toluene, Dioxane, H₂O | Biaryl | rsc.orgyoutube.com |
| Heck-Mizoroki | Alkene | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkene | numberanalytics.comorganic-chemistry.org |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | Arylalkyne | |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Arylamine | wikipedia.orgorganic-chemistry.org |
While palladium is the most common catalyst for cross-coupling aryl halides, other transition metals can also be employed, often offering complementary reactivity or lower cost.
Nickel-Catalyzed Couplings: Nickel catalysts are effective for various cross-coupling reactions of aryl bromides, including C-C and C-N bond formation. acs.orgacs.orgnih.gov Nickel catalysis can be used for Suzuki-type couplings, aminations, and reductive cross-electrophile couplings, where two different electrophiles (e.g., an aryl bromide and an alkyl bromide) are coupled in the presence of a stoichiometric reductant like manganese or zinc metal. acs.orgnih.gov Photosensitized nickel catalysis has also emerged as a powerful method for coupling aryl halides with sulfonamides to form C-N bonds under mild conditions. nih.govprinceton.edu
Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper. wikipedia.org However, modern protocols have been developed that use ligands such as L-proline or N-methylglycine, allowing the reaction to proceed under much milder conditions (40-90 °C) for coupling aryl bromides with amines. researchgate.netacs.orgsemanticscholar.org
Reactivity of the Ethylphenyl Substituent
The reactivity of the ethylphenyl group in this compound is governed by the electronic and steric effects of the substituents on the aromatic ring: the bromo, ethyl, and ethanesulfonamido groups. These substituents influence the electron density of the benzene (B151609) ring and direct the position of incoming electrophiles in aromatic electrophilic substitution reactions. They also affect the reactivity of the ethyl side-chain.
Aromatic Electrophilic Substitution (EAS) Regioselectivity
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the directing effects of the three existing substituents. Each group exerts an influence on the positions (ortho, meta, para) where a new substituent is likely to be introduced.
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate (sigma complex) formed during the substitution. libretexts.org
Bromo Group (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the sigma complex when the electrophile attacks at the ortho or para positions. libretexts.orgpressbooks.pub
Ethanesulfonamido Group (-NHSO₂CH₂CH₃): The ethanesulfonamido group is a deactivating group. The strongly electron-withdrawing ethanesulfonyl portion pulls electron density away from the nitrogen atom and the aromatic ring. This deactivation directs incoming electrophiles to the meta position. youtube.com
The positions on the aromatic ring are numbered as follows: C1 is attached to the ethanesulfonamido group, C2 to the ethyl group, C3 is unsubstituted, C4 to the bromo group, and C5 and C6 are also unsubstituted. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Activating/Deactivating | Directing Effect | Positions Directed To |
|---|---|---|---|---|
| -NHSO₂CH₂CH₃ | C1 | Deactivating | Meta | C3, C5 |
| -CH₂CH₃ | C2 | Activating | Ortho, Para | C3, C6 (ortho), C5 (para) |
| -Br | C4 | Deactivating | Ortho, Para | C3, C5 |
Based on the combined influence of these groups, the most likely positions for electrophilic attack are C3 and C5, as these positions are favored by at least two of the directing groups. The ethyl group strongly activates the ortho (C3) and para (C5) positions relative to itself. The bromo and ethanesulfonamido groups also direct to C3 and C5. The C6 position is only activated by the ethyl group and is sterically hindered by the adjacent ethyl and ethanesulfonamido groups. Therefore, electrophilic substitution is predicted to occur predominantly at positions C3 and C5.
Side-Chain Functionalization (e.g., Oxidation, Halogenation of Ethyl Group)
The ethyl group attached to the benzene ring offers a site for side-chain functionalization, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring).
Oxidation: The benzylic carbon of the ethyl group is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction typically requires the presence of at least one hydrogen atom on the benzylic carbon. The oxidation would convert the ethyl group into a carboxylic acid group, yielding N-(4-bromo-2-carboxyphenyl)ethanesulfonamide. The presence of the deactivating ethanesulfonamido and bromo groups may necessitate harsher reaction conditions for this transformation to proceed efficiently.
Halogenation: Free radical halogenation can occur at the benzylic position of the ethyl group under UV light or with the use of a radical initiator. This reaction would replace a benzylic hydrogen with a halogen atom (e.g., bromine or chlorine), leading to the formation of N-(4-bromo-2-(1-haloethyl)phenyl)ethanesulfonamide. The selectivity for the benzylic position is due to the resonance stabilization of the resulting benzylic radical intermediate.
Selective Derivatization Strategies Based on Differential Reactivity
The different reactive sites in this compound allow for selective derivatization.
Aromatic Substitution vs. Side-Chain Functionalization: By choosing the appropriate reaction conditions, it is possible to selectively functionalize either the aromatic ring or the ethyl side-chain. Electrophilic aromatic substitution reactions are typically carried out using Lewis acid catalysts and electrophilic reagents, which will favor substitution on the ring. masterorganicchemistry.com In contrast, free radical conditions (UV light, radical initiators) will favor halogenation of the ethyl side-chain. nih.gov
Suzuki Cross-Coupling: The bromo substituent at the C4 position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This would allow for the introduction of various aryl or vinyl groups at this position, leading to a diverse range of derivatives. mdpi.com This reaction would be selective for the C-Br bond and would not affect the other positions on the ring or the side-chain under typical conditions.
Exploration of Reaction Mechanisms through Kinetic and Spectroscopic Studies
Kinetic Studies: For electrophilic aromatic substitution, kinetic studies would likely reveal that the reaction is second order, depending on the concentrations of both the sulfonamide and the electrophile. The rate of reaction would be slower than that of benzene due to the presence of two deactivating groups (bromo and ethanesulfonamido), despite the presence of one activating group (ethyl). acs.org
Spectroscopic Studies: Spectroscopic methods are crucial for elucidating reaction mechanisms.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in identifying the regioselectivity of EAS reactions by analyzing the substitution patterns of the products. researchgate.net In-situ NMR studies could potentially be used to observe the formation of reaction intermediates.
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor the formation of colored intermediates, such as the sigma complex in some EAS reactions, providing insights into the reaction pathway. acs.org
Mass Spectrometry: Mass spectrometry would be used to identify the products of derivatization and functionalization reactions, confirming the addition of new functional groups. researchgate.net
The study of reaction intermediates, such as the arenium ion (sigma complex) in EAS, is fundamental to understanding the reaction mechanism. masterorganicchemistry.com For this compound, the stability of the possible sigma complexes would determine the final regiochemical outcome. The intermediates leading to substitution at the C3 and C5 positions are expected to be the most stable due to the combined electronic effects of the substituents.
Computational Chemistry and Theoretical Modeling of N 4 Bromo 2 Ethylphenyl Ethanesulfonamide
In Silico Investigations of Reaction Pathways and Transition States
The study of chemical reactions at a molecular level is greatly enhanced by computational methods, which can elucidate complex mechanisms, identify transient intermediates, and calculate the energy barriers that govern reaction rates. For a molecule like N-(4-bromo-2-ethylphenyl)ethanesulfonamide, these investigations would be pivotal in understanding its synthesis, degradation, and potential metabolic pathways.
Methodologies for Reaction Pathway Analysis:
Density Functional Theory (DFT): DFT is a cornerstone of computational chemistry used to determine the electronic structure of molecules. mdpi.comnih.gov By applying functionals such as B3LYP with appropriate basis sets (e.g., 6-31G* or higher), researchers can map out the potential energy surface of a reaction. mdpi.com This involves optimizing the geometries of reactants, products, and any intermediates to find the lowest energy structures.
Transition State (TS) Searching: A key aspect of understanding a reaction's feasibility is identifying the transition state—the highest energy point along the reaction coordinate. Algorithms are used to locate this first-order saddle point. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it correctly connects the reactants and products. This computation traces the reaction path downhill from the transition state, ensuring it leads to the expected molecular arrangements.
Solvent Effects: Reactions are typically carried out in a solvent. Computational models like the Polarizable Continuum Model (PCM) can be incorporated to simulate the effect of the solvent on the reaction pathway and energetics, providing more realistic results. nih.gov
Application to this compound:
For this compound, these methods could be applied to study several key reactions. For instance, the synthesis of this compound typically involves the reaction of 4-bromo-2-ethylaniline (B1273662) with ethanesulfonyl chloride. Computational modeling could map the entire reaction pathway, including the formation of intermediates and the final product. Another area of interest would be the substitution reactions at the bromine atom on the phenyl ring, a common transformation for aryl halides.
A hypothetical energy profile for a reaction, as would be generated by these computational studies, is often visualized in a reaction coordinate diagram.
| Reaction Species | Relative Energy (kcal/mol) (Illustrative) |
| Reactants | 0 |
| Transition State 1 | +25 |
| Intermediate | +5 |
| Transition State 2 | +15 |
| Products | -10 |
This table is for illustrative purposes to show the type of data generated from reaction pathway analysis and does not represent actual data for this compound.
Structure-Property Relationship Predictions
Understanding how the molecular structure of this compound dictates its physical, chemical, and biological properties is crucial for its application. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful in silico tools for this purpose. nih.gov These models establish a mathematical correlation between the molecular structure and a specific property.
Key Molecular Descriptors:
The foundation of QSAR/QSPR studies is the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These can be categorized as:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Describing atomic connectivity, such as branching indices.
Geometric Descriptors: Related to the 3D structure, like molecular surface area and volume.
Quantum Chemical Descriptors: Derived from the electronic structure, including HOMO/LUMO energies, dipole moment, and atomic charges. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important for understanding chemical reactivity. dergipark.org.tr
Predictive Modeling:
Once descriptors are calculated for a set of similar molecules with known properties (a training set), statistical methods like multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest) are used to build a predictive model. nih.gov This model can then be used to predict the properties of new or untested molecules like this compound.
Predicted Properties for this compound:
For this specific compound, QSAR/QSPR models could predict a range of important properties:
Physicochemical Properties: Such as aqueous solubility (LogS), octanol-water partition coefficient (LogP), boiling point, and melting point. These are fundamental for understanding the compound's behavior in different environments.
Pharmacokinetic (ADME) Properties: Absorption, Distribution, Metabolism, and Excretion properties are critical in drug discovery. nih.gov Models can predict parameters like human intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. dergipark.org.trnih.gov
Biological Activity: If a series of analogous sulfonamides have been tested against a biological target (e.g., an enzyme), a QSAR model could predict the potential activity of this compound.
Toxicity: In silico toxicology models can predict potential adverse effects, such as mutagenicity or carcinogenicity, early in the research process. dergipark.org.tr
Below is an illustrative table of the types of properties that can be predicted using computational models.
| Property | Predicted Value (Illustrative) | Significance |
| LogP | 4.2 | Lipophilicity, affects absorption and distribution |
| Aqueous Solubility (LogS) | -3.5 | Bioavailability and formulation |
| Polar Surface Area | 47.5 Ų | Membrane permeability |
| Number of Rotatable Bonds | 4 | Molecular flexibility, binding affinity |
| Human Intestinal Absorption | > 80% | Oral bioavailability |
This table contains hypothetical data for illustrative purposes and does not represent experimentally verified or calculated values for this compound.
Derivatization and Analog Synthesis Based on the N 4 Bromo 2 Ethylphenyl Ethanesulfonamide Scaffold
Rational Design Principles for Structural Modification
The design of novel analogs based on the N-(4-bromo-2-ethylphenyl)ethanesulfonamide scaffold is guided by established principles of medicinal chemistry aimed at optimizing a compound's interaction with its biological target. Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how changes in the molecule's structure affect its biological activity. For sulfonamide-containing compounds, key considerations include the electronic and steric properties of substituents on the aromatic ring and the nature of the group attached to the sulfonamide nitrogen.
Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can further inform the design of new analogs. These methods can predict how different functional groups at various positions on the scaffold might interact with a target protein, allowing for the prioritization of synthetic efforts towards compounds with a higher probability of desired activity.
Synthesis of N-Substituted Ethanesulfonamide (B75362) Analogues
The synthesis of N-substituted analogs can be achieved through various methods. One common approach is the N-alkylation of the parent sulfonamide using alkyl halides or other electrophilic alkylating agents in the presence of a base. nih.gov For example, a manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been reported as an efficient method. acs.org This "borrowing hydrogen" approach allows for the formation of N-alkylated sulfonamides from a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols. acs.org
Microwave-assisted synthesis can also be employed to accelerate N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The choice of base and solvent is crucial for the success of these reactions, with combinations like potassium carbonate or cesium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) often proving effective. nih.gov
A hypothetical reaction scheme for the N-alkylation of this compound is presented below:
Table 1: Hypothetical N-Substituted Analogs of this compound
| Analog | R Group | Synthetic Method | Potential Impact |
|---|---|---|---|
| N-methyl-N-(4-bromo-2-ethylphenyl)ethanesulfonamide | -CH₃ | Alkylation with methyl iodide | Increased lipophilicity, loss of hydrogen bond donor |
| N-benzyl-N-(4-bromo-2-ethylphenyl)ethanesulfonamide | -CH₂Ph | Alkylation with benzyl (B1604629) bromide | Introduction of a bulky, aromatic group |
| N-(2-hydroxyethyl)-N-(4-bromo-2-ethylphenyl)ethanesulfonamide | -CH₂CH₂OH | Alkylation with 2-bromoethanol | Increased polarity and hydrogen bonding potential |
Modifications on the Brominated Phenyl Ring
The 4-bromo-2-ethylphenyl ring offers several avenues for modification to explore the SAR of this part of the scaffold. These modifications can involve altering the halogen, introducing diverse substituents, or functionalizing the ethyl group.
The bromine atom at the 4-position can be replaced with other halogens (e.g., chlorine or fluorine) to fine-tune the electronic and lipophilic properties of the molecule. The position of the halogen can also be moved to other locations on the phenyl ring to probe for optimal interactions with the biological target. The synthesis of such analogs would typically start from the corresponding substituted anilines. For example, 2-ethyl-4-fluoroaniline (B2495268) could be reacted with ethanesulfonyl chloride to yield the 4-fluoro analog.
The bromine atom serves as a convenient synthetic handle for introducing a wide array of substituents via cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the formation of a carbon-carbon bond between the aromatic ring and various boronic acids or esters. organic-chemistry.orgnih.govresearchgate.net This reaction can be used to introduce new aryl, heteroaryl, or alkyl groups at the 4-position, significantly expanding the chemical diversity of the analogs. nih.gov
For instance, reacting this compound with a phenylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 4-phenyl substituted analog. researchgate.netnih.gov A variety of substituted boronic acids can be employed to explore the effects of different functional groups on the newly introduced aromatic ring.
Table 2: Potential Suzuki-Miyaura Coupling Products from this compound
| Boronic Acid/Ester | Resulting Substituent at 4-Position | Potential Properties |
|---|---|---|
| Phenylboronic acid | Phenyl | Increased size and lipophilicity |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Introduction of a hydrogen bond acceptor |
| 3-Pyridinylboronic acid | 3-Pyridinyl | Increased polarity, potential for new interactions |
| Cyclopropylboronic acid | Cyclopropyl | Introduction of a small, rigid alkyl group |
While less commonly explored, the ethyl group at the 2-position can also be a site for modification. Radical bromination could potentially introduce a bromine atom on the ethyl chain, which could then be displaced by various nucleophiles to introduce new functional groups. Alternatively, starting from a different aniline (B41778) precursor, such as one with a hydroxyethyl (B10761427) or aminoethyl group, would lead to analogs with enhanced polarity and hydrogen bonding capabilities.
Bioisosteric Replacement Studies of the Sulfonamide Linkage
Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The sulfonamide group can be replaced by a variety of other functional groups, known as bioisosteres, to modulate properties such as acidity, lipophilicity, and metabolic stability.
The synthesis of such bioisosteres would require a different synthetic approach, often starting from precursors that already contain the desired bioisosteric group. The evaluation of these analogs would be crucial to determine if the replacement maintains or improves the desired biological activity while offering advantages in terms of physicochemical or pharmacokinetic properties.
Synthesis of Hybrid Molecules Incorporating Related Pharmacophores
The synthesis of hybrid molecules involves chemically linking two or more pharmacophoric units to create a single molecule with potentially enhanced or novel properties. The this compound core can serve as a foundational building block for such hybrids, particularly in the development of materials with specific chemical or physical characteristics.
The presence of the bromine atom on the phenyl ring is a key feature for derivatization. It readily participates in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. For instance, a Suzuki coupling reaction could be employed to link the this compound scaffold to a fluorescent pharmacophore, such as a boronic acid derivative of a pyrene (B120774) or coumarin. This would result in a hybrid molecule that could be investigated as a fluorescent probe for chemical sensing or as a component in organic light-emitting diodes (OLEDs).
Another approach involves the modification of the sulfonamide nitrogen. While direct N-alkylation or N-arylation of the sulfonamide can be challenging, it is achievable under specific reaction conditions. This allows for the introduction of other functional groups or molecular scaffolds. For example, a second pharmacophore containing a reactive halide could be coupled to the sulfonamide nitrogen to create a bidentate ligand for catalysis or a molecule with unique photophysical properties.
The general synthetic strategy for creating such hybrid molecules would involve a multi-step process, starting with the synthesis of the core this compound, followed by one or more diversification steps at the bromine or sulfonamide positions.
Table 1: Potential Hybrid Molecules and Synthetic Strategies
| Hybrid Molecule Type | Pharmacophore to Incorporate | Potential Synthetic Strategy | Potential Non-Clinical Application |
| Fluorescent Probe | Pyreneboronic acid | Suzuki Coupling | Chemical Sensing, Materials Science |
| Bidentate Ligand | 2-Picolyl chloride | N-Alkylation of Sulfonamide | Homogeneous Catalysis |
| Photochromic Material | Spiropyran derivative | Sonogashira Coupling | Molecular Switches, Smart Materials |
Combinatorial Approaches to Generate Compound Libraries
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large and diverse collections of molecules, known as compound libraries. The this compound scaffold is well-suited for the application of these techniques to generate libraries of analogs for screening in materials science, catalysis, or as chemical probes.
Solid-Phase Synthesis:
A common strategy for building combinatorial libraries is solid-phase synthesis. In this approach, the this compound core could be immobilized on a solid support, such as a resin bead. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away.
The synthesis could begin by linking a precursor of the scaffold to the solid support. For example, a derivative of 4-bromo-2-ethylaniline (B1273662) with a suitable linker could be attached to the resin. Subsequent reaction with ethanesulfonyl chloride would form the sulfonamide. The bromine atom would then be available for a variety of diversification reactions in a parallel or split-and-pool fashion.
Split-and-Pool Synthesis:
The split-and-pool (or split-mix) synthesis is a highly efficient method for creating vast combinatorial libraries. wikipedia.org In this process, the solid support beads are divided into multiple portions. Each portion is subjected to a different chemical reaction, introducing a unique building block. The beads are then pooled back together, mixed, and re-divided for the next round of reactions. This process can be repeated for several cycles, leading to an exponential increase in the number of unique compounds in the library, with each bead ideally carrying a single distinct compound. figshare.comresearchgate.net
For the this compound scaffold, a split-and-pool strategy could be employed at the bromine position. After immobilization on the solid support, the resin beads would be split into multiple reaction vessels. In each vessel, a different boronic acid (for Suzuki coupling) or alkyne (for Sonogashira coupling) could be introduced, leading to a diverse set of derivatives.
Table 2: Illustrative Combinatorial Library Synthesis Scheme
| Step | Procedure | Building Blocks (Examples) |
| 1. Immobilization | Attach a suitable precursor of this compound to a solid support. | Merrifield resin, 4-bromo-2-ethylaniline derivative |
| 2. Scaffolding | Complete the synthesis of the core scaffold on the solid support. | Ethanesulfonyl chloride |
| 3. Split | Divide the resin beads into multiple equal portions. | - |
| 4. Diversification | React each portion with a different building block via a cross-coupling reaction. | Suzuki Coupling: Phenylboronic acid, 4-pyridylboronic acid, 2-thienylboronic acid |
| 5. Pool and Mix | Combine all portions of the resin beads. | - |
| 6. Cleavage | Release the final compounds from the solid support for analysis. | Trifluoroacetic acid |
The resulting library of this compound analogs could then be screened for desired properties in various non-clinical applications, such as identifying new catalysts, materials with specific optical or electronic properties, or as probes for chemical biology research.
Advanced Applications of N 4 Bromo 2 Ethylphenyl Ethanesulfonamide in Chemical Science and Technology
Utilization as a Versatile Building Block in Complex Organic Synthesis
N-(4-bromo-2-ethylphenyl)ethanesulfonamide serves as a valuable intermediate in the synthesis of more complex organic molecules. The presence of a bromine atom on the phenyl ring is a key feature, rendering the molecule susceptible to a variety of palladium-catalyzed cross-coupling reactions. youtube.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
For instance, the bromine atom can be substituted through reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of functional groups. youtube.comnih.govorganic-chemistry.org This versatility makes this compound a strategic starting material for the synthesis of complex pharmaceutical intermediates and other high-value organic compounds. The ethyl group at the ortho position can exert steric influence on these reactions, potentially leading to regioselective outcomes.
The sulfonamide moiety itself can also participate in various chemical transformations. The hydrogen on the nitrogen atom is acidic and can be deprotonated to form an anion, which can then be alkylated or arylated to create more complex sulfonamide derivatives. wikipedia.org
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |
| Suzuki Coupling | Aryl or vinyl boronic acid/ester | C-C | Biaryl or vinyl-substituted ethanesulfonamides |
| Stille Coupling | Organostannane | C-C | Aryl or vinyl-substituted ethanesulfonamides |
| Heck Coupling | Alkene | C-C | Alkenyl-substituted ethanesulfonamides |
| Buchwald-Hartwig Amination | Amine | C-N | Diamine-substituted ethanesulfonamides |
| Sonogashira Coupling | Terminal alkyne | C-C | Alkynyl-substituted ethanesulfonamides |
Potential as a Component in Functional Materials (e.g., Polymers, Liquid Crystals, Optoelectronic Materials)
The structural characteristics of this compound suggest its potential for incorporation into various functional materials.
Polymers: The arylsulfonamide unit can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, pH-responsiveness, and specific binding capabilities. rsc.org For example, polymers containing sulfonamide groups have been synthesized using techniques like RAFT polymerization, allowing for the creation of well-defined polymer architectures. rsc.org The bromo- and ethyl-substituted phenyl ring of this compound could further be functionalized to create monomers for polymerization or to modify existing polymer surfaces.
Liquid Crystals: While there is no specific literature on the liquid crystalline properties of this compound itself, the rigid aromatic core is a common feature in liquid crystalline molecules. nih.gov By modifying the structure, for instance, by introducing long alkyl chains, it is conceivable that derivatives of this compound could exhibit mesomorphic behavior. The sulfonamide group could also influence the intermolecular interactions that lead to the formation of liquid crystal phases.
Optoelectronic Materials: Arylsulfonamides have been investigated for their optical and electronic properties. rsc.org The electronic properties of such molecules are influenced by the substituents on the aromatic ring. The bromo and ethyl groups on this compound will modulate the electronic nature of the aromatic system, which in turn could influence its absorption and emission properties if incorporated into a larger conjugated system. Further derivatization through the bromine atom could be used to create novel organic electronic materials.
Role in Catalyst Design and Ligand Synthesis for Organometallic Chemistry
The sulfonamide group is known to act as a ligand for various transition metals. nih.govacs.orgnih.gov The nitrogen and oxygen atoms of the sulfonamide can coordinate to a metal center, and the substituents on the aryl ring and the sulfonamide nitrogen can be varied to tune the steric and electronic properties of the resulting metal complex.
Derivatives of this compound could be synthesized to act as ligands for catalytic applications. For example, the bromine atom could be replaced with a coordinating group, such as a pyridine (B92270) or phosphine (B1218219), to create a bidentate or tridentate ligand. These ligands could then be used to prepare organometallic complexes for applications in catalysis, such as transfer hydrogenation or cross-coupling reactions. nih.gov The sulfonamide moiety can also play a role in modulating the reactivity of organometallic complexes in a pH-dependent manner. nih.govmdpi.com
Application as a Reference Standard in Analytical Method Development
In analytical chemistry, well-characterized compounds are essential for the development and validation of new analytical methods. This compound, once properly purified and characterized, can serve as a reference standard for techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). Its distinct molecular weight and isotopic pattern due to the presence of bromine make it a useful marker in complex mixtures. It could be particularly relevant in the analysis of environmental samples or in metabolism studies if it is identified as a metabolite of a larger drug molecule. nih.gov
Supramolecular Chemistry and Self-Assembly Studies
The sulfonamide functional group is a well-known participant in hydrogen bonding. The N-H proton can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. These interactions can lead to the formation of well-ordered supramolecular structures in the solid state and in solution. nih.gov
Table 2: Hydrogen Bonding Capabilities of this compound
| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |
| Sulfonamide N-H | Donor | N-H···O=S |
| Sulfonamide S=O | Acceptor | N-H···O=S |
Chemical Sensing and Probe Development
Sulfonamide-based compounds have been successfully employed as fluorescent chemosensors for the detection of various metal ions and anions. nih.govtandfonline.com The general principle involves the sulfonamide group acting as a recognition site, and its interaction with an analyte causing a change in the fluorescence properties of an attached fluorophore.
This compound could serve as a scaffold for the development of new chemical sensors. The aromatic ring could be further functionalized with a fluorophore, and the sulfonamide group could act as a binding site for specific analytes. The electronic properties of the bromo-ethyl-phenyl ring would influence the photophysical properties of the resulting sensor molecule. The development of sulfonamide-based probes has shown promise for the sensitive detection of ions like Ga³⁺ and Al³⁺. nih.gov
Sophisticated Analytical Methodologies for N 4 Bromo 2 Ethylphenyl Ethanesulfonamide
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of N-(4-bromo-2-ethylphenyl)ethanesulfonamide from reaction mixtures, starting materials, and potential impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction progress, or analysis of volatile components.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound due to its high resolution and sensitivity. A reverse-phase HPLC (RP-HPLC) method is typically developed for non-volatile, polar to moderately non-polar compounds like this sulfonamide.
The development of a robust HPLC method involves the systematic optimization of several key parameters. A C18 column is often the stationary phase of choice, offering excellent separation for aromatic compounds. The mobile phase composition, a critical factor, is usually a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer), with the gradient or isocratic elution profile fine-tuned to achieve optimal separation of the main peak from any impurities. The flow rate is adjusted to ensure sharp, symmetrical peaks, and UV detection is commonly employed, with the wavelength selected based on the compound's maximum absorbance (λmax), which is typically in the range of 220-280 nm for phenyl-containing structures.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 85% B15-17 min: 85% B17-18 min: 85% to 40% B18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection λ | 254 nm |
| Injection Vol. | 10 µL |
| Sample Conc. | 1 mg/mL in Acetonitrile/Water (1:1) |
This table represents a typical starting point for method development and may require further optimization.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound itself has low volatility due to the polar sulfonamide group. Therefore, its analysis by GC typically requires a derivatization step to convert it into a more volatile and thermally stable analogue. Common derivatization techniques for sulfonamides include methylation or silylation of the acidic N-H proton. usda.gov For instance, reaction with diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.
Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane stationary phase. The temperature program is optimized to ensure the separation of the derivative from other volatile components in the sample. Flame Ionization Detection (FID) can be used for quantitation, while Mass Spectrometry (MS) is used for identification. usda.gov
Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. taylorfrancis.comthieme.de It allows for the real-time tracking of the consumption of starting materials (e.g., 4-bromo-2-ethylaniline) and the formation of the desired product.
A typical TLC analysis involves spotting the reaction mixture onto a silica (B1680970) gel plate and developing it in a chamber containing an appropriate solvent system. The choice of eluent, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is crucial for achieving good separation between the spots corresponding to the reactants and the product. After development, the plate is visualized, commonly under UV light at 254 nm, where the aromatic rings will quench the fluorescence of the indicator in the plate, appearing as dark spots. usda.gov Staining with reagents like potassium permanganate (B83412) can also be used for visualization. The relative retention factor (Rf) values of the spots provide a reliable indication of the reaction's progress.
Table 2: Example TLC System for Monitoring Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) |
| Application | Capillary spotting of reaction mixture |
| Development | In a closed chamber until solvent front reaches ~1 cm from top |
| Visualization | 1. UV lamp (254 nm)2. Staining with an appropriate reagent (e.g., fluorescamine) usda.gov |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for the comprehensive analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. It combines the high-resolution separation of HPLC with the mass-resolving power of mass spectrometry, enabling not only quantitation but also definitive identification and structural elucidation of the parent compound and any impurities. ajrconline.orgresearchgate.net Electrospray Ionization (ESI) is a common ionization source for sulfonamides, typically operating in negative ion mode to deprotonate the acidic sulfonamide nitrogen. The resulting mass spectrum provides the molecular weight of the compound, and tandem MS (MS/MS) experiments can be performed to obtain structural information through fragmentation patterns. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the compound's volatile derivatives, as mentioned previously. psu.edu The mass spectrometer provides unambiguous identification of the derivatized compound based on its characteristic mass spectrum and fragmentation pattern. The presence of a bromine atom is easily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a clear signature for the compound and its fragments in the mass spectrum. researchgate.net
Spectrophotometric Methods for Quantitative Determination
UV-Visible spectrophotometry can be employed for the quantitative determination of this compound, particularly in bulk form or simple formulations. However, for sulfonamides, methods often rely on chemical reactions to produce a colored derivative that absorbs in the visible region, enhancing sensitivity and specificity. nih.govresearchgate.net
A common approach involves the diazotization of the primary aromatic amine precursor or a hydrolyzed product of the sulfonamide, followed by coupling with a chromogenic agent (such as N-(1-Naphthyl)ethylenediamine or 8-hydroxyquinoline) to form a stable, intensely colored azo dye. nih.govresearchgate.net The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax), which is typically in the 450-550 nm range. pharmahealthsciences.netresearchgate.net The concentration is then determined by comparing the absorbance to a calibration curve prepared from standard solutions.
Table 3: General Steps for Spectrophotometric Analysis of Sulfonamides
| Step | Procedure |
|---|---|
| 1. Sample Prep | Dissolve an accurately weighed sample in an acidic medium (e.g., HCl). |
| 2. Diazotization | Add sodium nitrite (B80452) solution at low temperature (0-5 °C) to form a diazonium salt. |
| 3. Coupling | Add a coupling agent (e.g., 8-hydroxyquinoline) in an alkaline medium. nih.govresearchgate.net |
| 4. Measurement | Allow color to develop and measure the absorbance at the λmax against a reagent blank. |
| 5. Quantification | Calculate the concentration using a pre-established calibration curve. |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds like this compound. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used for both qualitative and quantitative purposes.
The electroactivity of the compound may stem from the oxidation of the aromatic ring or the sulfonamide moiety. A working electrode (e.g., glassy carbon, boron-doped diamond, or a chemically modified electrode) is used to apply a potential ramp, and the resulting current is measured. The potential at which oxidation or reduction occurs is characteristic of the compound, while the peak current is proportional to its concentration. The development of a molecularly imprinted polymer (MIP) on an electrode surface could offer a highly selective sensor for the specific detection of this compound in complex samples. researchgate.net
Purity Assessment and Impurity Profiling
The comprehensive evaluation of this compound requires sophisticated analytical methodologies to ascertain its purity and to identify and quantify any potential impurities. As a compound often utilized in research and development, ensuring a high degree of purity is paramount for the reliability and reproducibility of experimental results. The impurity profile of a chemical entity provides critical insights into the synthesis process and the stability of the compound.
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment, offering high resolution and sensitivity for the separation of the main compound from its related substances. Coupled with a universal detector like a Diode Array Detector (DAD), HPLC can provide preliminary information about the homogeneity of the sample.
For a more in-depth analysis and for the purpose of impurity profiling, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods not only separate the impurities but also provide valuable information about their molecular weights and fragmentation patterns, which is crucial for their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural confirmation of the bulk material and for the characterization of isolated impurities.
A detailed impurity profile would typically include process-related impurities, which are by-products formed during the synthesis, and degradation products that may form under various stress conditions such as exposure to light, heat, or humidity.
Representative HPLC Purity Analysis
Below is a representative data table from a hypothetical HPLC analysis of a batch of this compound, illustrating how purity is typically reported.
| Peak No. | Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|---|
| 1 | 3.5 | 0.08 | Impurity A |
| 2 | 5.2 | 0.12 | Impurity B |
| 3 | 8.1 | 99.75 | This compound |
| 4 | 9.4 | 0.05 | Impurity C |
Potential Impurity Profile
The following table outlines potential process-related impurities that could arise during the synthesis of this compound, which is typically synthesized via the reaction of 4-bromo-2-ethylaniline (B1273662) with ethanesulfonyl chloride.
| Impurity | Structure | Potential Origin |
|---|---|---|
| 4-bromo-2-ethylaniline | Br-C6H3(C2H5)-NH2 | Unreacted starting material |
| Ethanesulfonyl chloride | CH3CH2SO2Cl | Unreacted reagent |
| N,N-bis(ethylsulfonyl)-4-bromo-2-ethylaniline | Br-C6H3(C2H5)-N(SO2CH2CH3)2 | Over-sulfonylation by-product |
| 4-bromo-2-ethylbenzenesulfonamide | Br-C6H3(C2H5)-SO2NH2 | By-product from potential side reactions |
Hypothetical Mass Spectrometry Data
Mass spectrometry is a key technique for the identification of impurities. Below is a table of hypothetical mass-to-charge ratios (m/z) for this compound and its potential impurities in a positive ion mode.
| Compound | Expected [M+H]+ (m/z) |
|---|---|
| This compound | 292.0/294.0 (Isotopic pattern for Br) |
| 4-bromo-2-ethylaniline | 200.0/202.0 (Isotopic pattern for Br) |
| N,N-bis(ethylsulfonyl)-4-bromo-2-ethylaniline | 384.0/386.0 (Isotopic pattern for Br) |
Illustrative NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The following are illustrative ¹H NMR chemical shifts for the main compound.
| Proton Assignment | Hypothetical Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.2-7.5 |
| -NH- | ~9.5 (broad singlet) |
| -SO2-CH2-CH3 | ~3.1 (quartet) |
| Aromatic-CH2-CH3 | ~2.6 (quartet) |
| -SO2-CH2-CH3 | ~1.3 (triplet) |
| Aromatic-CH2-CH3 | ~1.2 (triplet) |
Future Research Directions and Emerging Trends for N 4 Bromo 2 Ethylphenyl Ethanesulfonamide Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines. While effective, these methods can lack efficiency and generate significant waste. Future research will prioritize the development of more sustainable and novel synthetic pathways.
A promising direction is the development of one-pot synthesis methods that utilize more readily available starting materials. For instance, new strategies are emerging that allow for the synthesis of sulfonamides directly from unactivated carboxylic acids and amines, bypassing the need to pre-functionalize starting materials. nih.gov One such method involves a copper-catalyzed decarboxylative chlorosulfonylation, followed by an in-situ reaction with an amine to form the desired sulfonamide. nih.gov This approach significantly improves atom economy and reduces the number of synthetic steps.
Furthermore, the principles of "green chemistry" are becoming central to synthetic design. Research into water-based synthetic approaches for sulfonamide derivatives is gaining traction. nih.gov Utilizing water as a solvent minimizes the reliance on volatile organic compounds (VOCs), leading to safer and more environmentally benign processes. The exploration of these green methodologies for the synthesis of N-(4-bromo-2-ethylphenyl)ethanesulfonamide could lead to more cost-effective and ecologically responsible manufacturing processes.
Table 1: Comparison of Synthetic Route Philosophies
| Feature | Traditional Routes | Novel & Sustainable Routes |
|---|---|---|
| Starting Materials | Often require pre-functionalization (e.g., sulfonyl chlorides) | Utilize readily available materials (e.g., carboxylic acids) nih.gov |
| Process | Multi-step, batch processing | One-pot reactions, continuous flow nih.gov |
| Solvents | Often reliant on volatile organic compounds | Emphasis on green solvents like water nih.gov |
| Efficiency | Moderate atom economy, potential for significant waste | High atom economy, reduced waste generation |
| Sustainability | Lower | Higher |
Advanced Mechanistic Studies and Reaction Control
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols, maximizing yields, and minimizing the formation of impurities. Future research on this compound will likely involve advanced mechanistic studies to elucidate the intricate details of its formation.
For example, in copper-catalyzed sulfonamide synthesis, understanding the role of ligand-to-metal charge transfer (LMCT) is key to controlling the reaction's efficiency and selectivity. nih.gov Detailed kinetic modeling and spectroscopic analysis can provide insights into reaction intermediates and transition states. This knowledge allows chemists to fine-tune reaction conditions—such as catalyst choice, ligand structure, temperature, and solvent—to achieve precise control over the synthetic outcome. By applying similar detailed mechanistic investigations, researchers can optimize the synthesis of this compound, potentially leading to higher purity and yield while preventing the formation of undesired byproducts.
Predictive Modeling and Machine Learning for Chemical Space Exploration
The integration of computational tools is revolutionizing chemical research. Predictive modeling and machine learning (ML) are becoming indispensable for accelerating the discovery and optimization of new molecules and reactions.
For sulfonamide synthesis, machine learning models are being developed to predict the success of specific reactions between a diverse set of reactants. digitellinc.com These models are trained on large datasets of experimental outcomes and can identify which combinations of amines and sulfonyl-containing compounds are likely to yield the desired product under specific conditions. digitellinc.com This predictive power saves significant time and resources by focusing laboratory efforts on the most promising synthetic routes.
Furthermore, Quantitative Structure-Property Relationship (QSPR) modeling can be used to forecast the physicochemical and biological properties of novel sulfonamide derivatives. frontiersin.orgfrontiersin.org By analyzing the structural features of molecules, these models can predict attributes like melting point, solubility, and even potential therapeutic activity. frontiersin.orgfrontiersin.org Such in silico predictions help guide the design of new analogues of this compound with enhanced properties, effectively navigating the vast chemical space to identify candidates with high potential.
Table 2: Computational Approaches in Sulfonamide Research
| Technique | Application | Benefit |
|---|---|---|
| Machine Learning (ML) | Predict reaction outcomes for novel sulfonamide synthesis. digitellinc.com | Reduces experimental failures; accelerates discovery of new synthetic routes. |
| Quantitative Structure-Property Relationship (QSPR) | Forecast physical and biological properties of new derivatives. frontiersin.orgfrontiersin.org | Guides the design of molecules with desired characteristics. |
| 3D Pharmacophore Modeling | Elucidate crucial 3D structural features for biological activity. nih.gov | Enables rational design of more potent and selective compounds. |
| In Silico ADMET Prediction | Estimate absorption, distribution, metabolism, excretion, and toxicity profiles. acs.org | Allows for early-stage filtering of drug candidates with poor pharmacokinetic profiles. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch production to continuous-flow manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, better reaction control, and the potential for seamless automation.
Fully automated flow-through systems have been successfully developed for the production of secondary sulfonamides. acs.orgnih.govacs.org In such a system, reagents are continuously pumped through reactors where the chemical transformation occurs, followed by in-line purification. This methodology allows for the rapid synthesis of large libraries of compounds with high purity, which is particularly valuable in medicinal chemistry for screening purposes. acs.orgacs.org The application of an integrated flow platform could enable the automated synthesis of this compound and its derivatives, potentially coupled with in-line biological screening to accelerate the drug discovery process. researchgate.net
Development of New Chemical Transformations and Applications
Research will also focus on using this compound as a scaffold to create new chemical entities with novel applications. The sulfonamide group is a bioisostere of the amide bond, offering similar geometry but with improved metabolic stability and different hydrogen bonding capabilities, making it a valuable functional group in medicinal chemistry. nih.gov
Future work could involve creating sulfonamide analogues of existing, amide-containing drugs to improve their pharmacokinetic properties. nih.gov Additionally, the core structure can be modified through new chemical transformations. For example, related strategies have been used to synthesize aryl sulfonyl fluorides, which serve as valuable "click" chemistry handles for bioconjugation and chemical biology applications. nih.gov
A particularly exciting area is the development of sulfonamide-metal complexes. Sulfonamides can coordinate with a variety of metal ions, and the resulting complexes often exhibit enhanced biological activity compared to the free ligand. mdpi.com These metal complexes are being investigated for their potential as anticancer agents, demonstrating cytotoxic activity that is in some cases comparable or superior to existing chemotherapy drugs like cisplatin. mdpi.com Exploring the coordination chemistry of this compound could unlock new therapeutic applications.
Interdisciplinary Research with Materials Science and Advanced Technologies
The future of chemistry is inherently interdisciplinary. The unique structural features of this compound, particularly the presence of a bromine atom and an aromatic system, suggest potential for interdisciplinary research with materials science. Halogenated organic compounds can exhibit interesting solid-state properties, such as polymorphism and thermochromism. nih.gov Investigations into the crystal engineering of this compound could reveal novel polymorphs with distinct physical properties, which may be of interest for applications in electronics or sensor technology.
The convergence of advanced synthesis platforms, such as automated flow chemistry, with artificial intelligence and machine learning represents a significant technological leap. This interdisciplinary fusion of chemistry, robotics, and data science will enable high-throughput synthesis and screening, accelerating the discovery cycle for new materials and therapeutics derived from the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-bromo-2-ethylphenyl)ethanesulfonamide, and what intermediates are critical?
The synthesis typically involves Friedel-Crafts alkylation and sulfonamide coupling. For example, intermediates like 2-hydroxy-N-aryl-2-arylethanesulfonamide are formed via NaBH₄ reduction of ketone precursors (e.g., N-aryl-2-oxo-2-arylethanesulfonamide) under controlled conditions . Key steps include:
- Sulfonylation of the amine group using ethanesulfonyl chloride.
- Bromination and ethyl group introduction via electrophilic substitution.
- Purification via recrystallization (e.g., using hexane or ethanol) to achieve >95% purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Essential for confirming aromatic substitution patterns and sulfonamide linkage. For instance, aromatic protons appear at δ 7.15–7.67 ppm, while the ethyl group shows a triplet near δ 1.2–1.4 ppm .
- FT-IR : Sulfonamide S=O stretches are observed at 1169–1372 cm⁻¹ .
- HRMS : Validates molecular weight (e.g., [M+Na⁺] at m/z 447.9967) .
Q. How is the compound’s solubility and stability assessed in preclinical studies?
- Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) .
- Stability studies involve HPLC monitoring under varying pH (2–12) and temperatures (4°C to 40°C) over 24–72 hours .
Advanced Research Questions
Q. What strategies optimize reaction yields in this compound synthesis, particularly for scale-up?
- Catalyst selection : Use of Et₂Zn or silver sulfate improves intramolecular hydroamination and bromination efficiency .
- Solvent optimization : Anhydrous THF or ethanol minimizes side reactions during NaBH₄ reduction .
- Temperature control : Maintaining 0–5°C during sulfonylation prevents decomposition .
Q. How do crystallographic studies resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) confirms bond angles, torsion angles, and packing modes. For example, the sulfonamide S-N bond length (1.63 Å) and dihedral angles between aromatic rings (e.g., 45–60°) are critical for validating synthetic accuracy .
Q. What in vitro assays evaluate the compound’s biological activity, and how are contradictions in data addressed?
- BET inhibition assays : Fluorescence polarization assays measure displacement of labeled BET bromodomain ligands (IC₅₀ values <100 nM) .
- Contradiction resolution : Conflicting IC₅₀ values may arise from assay conditions (e.g., ATP concentration). Normalizing data against positive controls (e.g., JQ1) and repeating under standardized protocols (e.g., 10% FBS, 37°C) improves reproducibility .
Q. How does polymorphism affect the compound’s pharmacokinetic profile, and what formulation strategies mitigate this?
- Polymorph screening : Differential scanning calorimetry (DSC) and powder XRD identify stable crystalline forms (e.g., Form I vs. Form II) .
- Formulation : Co-crystallization with co-formers (e.g., cyclodextrins) or nanosuspension techniques enhance bioavailability for in vivo models .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
